molecular formula C22H25ClN2O6 B5143657 1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid

1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid

Cat. No.: B5143657
M. Wt: 448.9 g/mol
InChI Key: AFJIOUUAWGKZKK-UHFFFAOYSA-N
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Description

1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 1-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 3-methylphenol in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The chlorophenyl and methylphenoxy groups may contribute to the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in the individual components or other similar compounds .

Properties

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2.C2H2O4/c1-16-5-4-7-18(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-6-2-3-8-19(17)21;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJIOUUAWGKZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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